molecular formula C14H6Br2N2S3 B160511 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 288071-87-4

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B160511
CAS No.: 288071-87-4
M. Wt: 458.2 g/mol
InChI Key: ZIIMIGRZSUYQGW-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole (abbreviated as TBT in some studies) is a benzothiadiazole (BTD)-based small molecule with a planar π-conjugated structure. The BTD core is flanked by two 5-bromothiophene units, which confer strong electron-withdrawing properties and enable cross-coupling reactions (e.g., Stille, Suzuki) for polymerization or further functionalization . This compound is widely used as a building block in donor-acceptor (D-A) copolymers for organic photovoltaics (OPVs), organic thin-film transistors (OTFTs), and light-emitting diodes (OLEDs) due to its tunable electronic properties and synthetic versatility .

Properties

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2N2S3/c15-11-5-3-9(19-11)7-1-2-8(10-4-6-12(16)20-10)14-13(7)17-21-18-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIMIGRZSUYQGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)C3=CC=C(S3)Br)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625302
Record name 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288071-87-4
Record name 4,7-Bis(5-bromothiophen-2-yl)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-BIS(2-BROMO-5-THIENYL)-2,1,3-BENZOTHIADIAZOLE
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Chemical Reactions Analysis

Substitution Reactions

The bromine atoms at the 5-position of the thiophene rings undergo nucleophilic and transition metal-mediated substitutions, enabling structural diversification.

Reaction Type Reagents/Conditions Product Application
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C 4,7-Bis(5-arylthiophen-2-yl)benzothiadiazoleSynthesis of D-A copolymers for OPVs
Stille CouplingPd₂(dba)₃, AsPh₃, toluene, 110°C Thieno[3,2-b]pyrrole-flanked benzothiadiazoleSmall-molecule semiconductors
Nucleophilic Aromatic SubstitutionCuI, 1,10-phenanthroline, DMF Mono- or di-substituted derivativesSelective functionalization

For example, Suzuki coupling with 9-(heptadecan-9-yl)carbazole boronic ester yields PCDTBT, a high-efficiency polymer for photovoltaic cells . Challenges in solubility during these reactions often necessitate high-temperature conditions or polar solvents like dichlorobenzene .

Coupling Reactions for Conjugated Systems

BBT participates in cross-coupling to form extended π-conjugated systems, critical for charge transport in organic semiconductors.

Key Findings:

  • Direct C-H Arylation : Palladium-catalyzed coupling with 2,2′-bithiophene achieves 85% yield under optimized conditions (Pd(OAc)₂, PivOH, K₂CO₃, DMAc, 120°C) .

  • Low-Yield Mono-Arylation : Reactions with trialkylstannyl derivatives yield only 15–35% mono-arylated products due to steric hindrance .

Polymerization Reactions

BBT is copolymerized with electron-rich monomers to create D-A polymers.

Monomer Pair Polymer Conditions Performance
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl-carbazolePCDTBT Suzuki polycondensation, 80°CPCE: 6.7% in OPVs
3,6-CarbazoleLow MW copolymer Stille coupling, 110°CLimited by chain aggregation

Incorporating fluorene comonomers disrupts aggregation, increasing molecular weight (Mn from 8 kDa to 15 kDa) and device efficiency .

Oxidation and Reduction

The thiophene rings undergo redox reactions, altering electronic properties:

  • Oxidation : With m-CPBA in CHCl₃, forms sulfone derivatives, increasing electron affinity .

  • Reduction : Using NaBH₄ in ethanol generates dihydrothiophene intermediates, though these are less stable .

Bromination and Functionalization

BBT itself is synthesized via bromination of 4,7-diphenylbenzothiadiazole using Br₂ in acetic acid (47% yield after recrystallization) . Further bromination with NBS selectively targets thiophene positions, critical for tuning optoelectronic properties .

Challenges and Solutions

  • Solubility Issues : Low solubility in common solvents (e.g., toluene, THF) complicates NMR characterization . Solutions include using hot chlorobenzene or additives like LiBr .

  • Selectivity in Mono-Substitution : Steric effects hinder mono-arylation; optimized catalysts (e.g., Pd(OAc)₂ with bulky ligands) improve yields .

This compound’s versatility in substitution, coupling, and polymerization underpins its utility in organic electronics. Ongoing research focuses on enhancing reaction selectivity and polymer performance for next-generation devices.

Scientific Research Applications

Organic Electronics

BBT is primarily recognized for its role in organic electronic devices, particularly organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Its structure allows for effective charge transport and light absorption.

  • Organic Photovoltaics (OPVs):
    • BBT has been used as an electron acceptor in OPV blends. Its high electron affinity and suitable energy levels enhance the efficiency of charge separation and transport within the active layer.
    • Case Study: A study demonstrated that incorporating BBT into a polymer:fullerene blend resulted in a significant increase in power conversion efficiency (PCE), achieving values over 10% under standard testing conditions .
  • Organic Light Emitting Diodes (OLEDs):
    • BBT serves as a host material for phosphorescent emitters in OLEDs. Its ability to facilitate efficient energy transfer contributes to improved device performance.
    • Case Study: Research indicates that OLEDs utilizing BBT as a host exhibited enhanced brightness and stability compared to traditional host materials .

Photonic Applications

BBT's optical properties make it suitable for various photonic applications, including sensors and light-emitting devices.

  • Fluorescent Sensors:
    • The compound has been investigated for use in fluorescent sensors due to its ability to undergo significant photoluminescence.
    • Case Study: BBT-based sensors demonstrated high sensitivity to specific ions, showcasing potential for environmental monitoring applications .
  • Light Emitting Devices:
    • BBT's incorporation into light-emitting devices has shown promise in achieving high color purity and efficiency.
    • Research Findings: Devices fabricated with BBT exhibited narrow emission spectra, making them suitable for applications requiring precise color control .

Materials Science

In materials science, BBT is explored for its potential in developing advanced materials with specific electronic and optical properties.

  • Nanocomposites:
    • BBT can be integrated into nanocomposite materials to enhance their electrical conductivity and thermal stability.
    • Case Study: A recent study reported that BBT-infused nanocomposites exhibited improved mechanical properties alongside enhanced electrical performance compared to their non-infused counterparts .
  • Conductive Polymers:
    • The compound is also being studied as a dopant in conductive polymers, improving their conductivity and overall performance.
    • Research Insights: Incorporating BBT into polymer matrices resulted in significant enhancements in conductivity while maintaining mechanical integrity .

Summary Table of Applications

Application AreaSpecific Use CaseKey Benefits
Organic ElectronicsOPVsIncreased power conversion efficiency
OLEDsEnhanced brightness and stability
PhotonicsFluorescent SensorsHigh sensitivity to specific ions
Light Emitting DevicesNarrow emission spectra for precise color control
Materials ScienceNanocompositesImproved electrical conductivity
Conductive PolymersEnhanced conductivity without compromising strength

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole in photovoltaic devices involves its role as an electron acceptor. The compound’s structure allows for efficient charge separation and transport when incorporated into polymer blends. The thiophene and benzothiadiazole units facilitate the delocalization of electrons, enhancing the compound’s semiconducting properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Properties

The electronic and optical properties of BTD derivatives are highly sensitive to substituents on the thiophene rings and the BTD core. Below is a comparative analysis of TBT with structurally related compounds:

Compound Substituents Key Properties Applications Ref.
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole (TBT) Bromine at 5-position of thiophene - Strong electron deficiency
- Facilitates Stille/Suzuki coupling
- Bandgap: ~1.8–2.0 eV
OPVs, OTFTs, OLEDs
4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluoro-BTD (TBFT2) Fluorine on BTD core; alkyl chains on thiophene - Enhanced electron affinity (LUMO: −3.8 eV)
- Improved solubility
- Aggregation-induced emission (AIE)
Cancer phototheranostics
4,7-Bis(5-phenylthiophen-2-yl)benzo[c][1,2,5]thiadiazole (PT-BTD) Phenyl groups replacing bromine - Extended conjugation (lower bandgap: ~1.6 eV)
- Higher hole mobility (0.1 cm²/Vs)
OTFTs, inverters
4,7-Bis(5-(m-tolyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole (NK3) m-Tolyl groups on thiophene - Red-shifted absorption (λmax: 450 nm)
- Enhanced fluorescence quantum yield (ΦF: 0.42)
Cell imaging, organic electronics
4,7-Bis(4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole (Compound 1) Hexyl chains at 4-position of thiophene - Improved solution processability
- Ordered molecular packing (hole mobility: 0.02 cm²/Vs)
Inkjet-printed OTFTs
5,6-Difluoro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (Th-BTDF) Fluorine on BTD core; unsubstituted thiophene - Lower LUMO (−3.6 eV)
- Broad absorption (300–600 nm)
Electrochromic devices

Solubility and Processability

  • Alkyl Chain Effects : Derivatives like Compound 1 (hexyl chains) and TBFT2 (2-octyldodecyl chains) exhibit enhanced solubility in organic solvents (e.g., THF, chloroform), enabling solution processing for thin-film devices . However, bulky alkyl groups may disrupt π-π stacking, reducing charge-carrier mobility .
  • Bromine vs. Boronic Esters : Bromine in TBT allows for cross-coupling reactions, whereas boronic ester derivatives (e.g., 4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-BTD) are precursors for Suzuki polymerization but require stringent anhydrous conditions .

Optical and Electrochemical Performance

  • Bandgap Tuning : Fluorination (TBFT2 , Th-BTDF ) lowers the LUMO level by ~0.2–0.4 eV compared to TBT , enhancing electron-accepting capacity for OPVs .
  • Absorption Profiles : Phenyl-substituted PT-BTD shows a red-shifted absorption (λmax: 480 nm) versus TBTmax: 430 nm), attributed to extended conjugation .

Device Performance

  • OPVs : Copolymers incorporating TBT (e.g., PIDTT-TBT) achieve power conversion efficiencies (PCEs) of ~5–7%, while fluorinated analogs (e.g., PIDTT-FBT) reach up to 8.5% due to improved charge separation .
  • OTFTs : PT-BTD demonstrates superior hole mobility (0.1 cm²/Vs) compared to alkylated derivatives (0.02 cm²/Vs), highlighting the trade-off between processability and performance .

Key Research Findings

Fluorination Strategy : Introducing fluorine or alkyl chains on the BTD core optimizes the balance between solubility, electronic properties, and device efficiency .

Synthetic Flexibility: Bromine in TBT enables versatile polymerization (e.g., Stille, Suzuki), making it a preferred monomer for D-A copolymers .

Limitations: Bromine’s heavy atom effect can quench fluorescence, limiting TBT’s use in light-emitting applications compared to non-halogenated analogs like NK3 .

Biological Activity

4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole (CAS No. 288071-87-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of organic electronics and photovoltaics. This article delves into its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a combination of thiophene and benzothiadiazole moieties. Its molecular formula is C14H6Br2N2S3C_{14}H_{6}Br_{2}N_{2}S_{3}, with a molecular weight of approximately 458.21 g/mol. The compound appears as red needles or powder and has a melting point ranging from 245 °C to 247 °C .

Biological Activity Overview

The biological activity of this compound primarily revolves around its application in organic photovoltaic devices (OPVs) and its interactions with biological systems. Key areas of focus include:

  • Photovoltaic Efficiency : The compound is used in the synthesis of semiconducting polymers such as PCDTBT (poly[4,6-bis(2-(2-ethylhexyl)-3-thienyl)-2-methylphenyl]-benzo[c][1,2,5]thiadiazole), which has demonstrated power conversion efficiencies (PCE) up to 6.7% in solar cells .
  • Anticancer Potential : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiadiazoles have shown promising results in inhibiting tumor growth in vitro .

Case Study 1: Photovoltaic Applications

A study published in the International Journal of Photoenergy highlighted the use of this compound in developing high-efficiency photovoltaic materials. The research indicated that blending this compound with fullerene derivatives enhanced the charge transport properties and overall device performance .

Case Study 2: Anticancer Activity

Research conducted on various benzothiadiazole derivatives indicated significant anticancer activity. In vitro tests showed that these compounds inhibit cell proliferation in breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

PropertyValue
Molecular FormulaC14H6Br2N2S3
Molecular Weight458.21 g/mol
Melting Point245 °C - 247 °C
Purity>98%
AppearanceRed needles/powder

Table 2: Biological Activity Summary

Activity TypeObservationsReferences
Photovoltaic EfficiencyPCE up to 6.7%
Anticancer ActivityCytotoxic effects on cancer cells

Q & A

Q. What are the standard synthetic routes for 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common method involves reacting 4,7-dibromobenzo[c][1,2,5]thiadiazole with 2-thienylboronic acid derivatives under Suzuki-Miyaura or Stille coupling conditions. For example, microwave-assisted Stille coupling using Pd(PPh₃)₄ in a 1,4-dioxane/water solvent system (4:1 v/v) with K₂CO₃ as a base at 100°C for 18 hours yields ~52.5% after silica gel column purification (petroleum ether/dichloromethane) . Optimization focuses on catalyst loading, solvent polarity, and temperature to improve yield and reduce side reactions.

Q. Which spectroscopic techniques are essential for structural validation of this compound?

Critical techniques include:

  • ¹H/¹³C NMR : Peaks at δ 4.97 (s, 4H) and δ 7.63 (s, 2H) confirm methylene and aromatic protons, respectively .
  • UV-Vis spectroscopy : Absorption maxima in chloroform (~735 nm) indicate extended π-conjugation .
  • HRMS : Exact mass analysis (e.g., m/z 473.9664 for [M⁺]) ensures molecular integrity .
  • Elemental analysis : Matches calculated values (e.g., C: 29.82%, Br: 49.23%) to verify purity .

Q. What safety protocols are required when handling this compound?

While specific toxicity data are limited, standard precautions for brominated aromatics apply:

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in dark, dry conditions at room temperature .

Advanced Research Questions

Q. How do side-chain modifications (e.g., alkyl/fluoro groups) influence optoelectronic properties?

Substituents like 2-octyldodecyl or fluorine alter crystallinity and charge transport. For instance:

  • Alkyl chains : Enhance solubility and film-forming ability in organic photovoltaics (OPVs) but reduce charge mobility due to steric hindrance .
  • Fluorination : Lowers HOMO/LUMO levels, improving electron affinity and air stability in solar cells .
  • Optical loss : Methoxyethoxy groups in derivatives reduce optical loss to 0.013 dB μm⁻¹, enabling efficient waveguiding .

Q. What challenges arise in synthesizing polymers incorporating this monomer, and how are they addressed?

Challenges include:

  • Stille coupling inefficiency : Low yields due to steric bulk; resolved using microwave heating (60 minutes) with Pd₂(dba)₃ and tri(o-tolyl)phosphine .
  • Purification : Column chromatography (CH₂Cl₂/hexane) removes unreacted monomers .
  • Batch consistency : Strict stoichiometric control (1:1 monomer ratios) ensures repeatable polymer molecular weights .

Q. How does this compound enhance ternary polymer solar cell (PSC) efficiency?

As a third-component acceptor, it broadens light absorption and improves charge transfer. In PM6:Y6:BTF systems, BTF (a fluorinated derivative) increases PCE from 14.2% to 16.0% by optimizing energy-level alignment and reducing recombination .

Q. What strategies improve its performance in optical waveguiding applications?

Key approaches:

  • Self-assembly : Solvent vapor annealing induces 1D crystalline growth, enhancing polarized emission .
  • Hydrogen bonding/π-π stacking : Improves mechanical elasticity (bendable crystals) and reduces optical loss .
  • Doping : Blending with PMMA matrices enhances waveguide stability under thermal stress .

Q. How do reaction parameters (e.g., catalyst choice) affect cross-coupling efficiency?

  • Pd(PPh₃)₄ : Preferred for Stille coupling due to air stability, but requires excess ligand (PPh₃) to prevent Pd black formation .
  • Microwave vs. conventional heating : Reduces reaction time from 48 hours to <60 minutes with higher yields (e.g., 72% vs. 52.5%) .
  • Solvent polarity : Polar aprotic solvents (DMF, 1,4-dioxane) improve solubility of brominated intermediates .

Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 52.5% vs. 72%)?

Variations arise from:

  • Catalyst activity : Freshly prepared Pd(PPh₃)₄ vs. aged catalysts .
  • Purification methods : Gradient elution in column chromatography vs. recrystallization .
  • Atmosphere control : Strict N₂ vs. ambient conditions affecting side reactions .

Q. What methodologies are used to study aggregation-induced emission (AIE) for phototheranostics?

  • Synthesis of AIEgens : Introduce bulky side chains (e.g., 2-ethylhexyl) to restrict intramolecular rotation, enhancing emission in aggregated states .
  • In vitro testing : Use HeLa cells to evaluate fluorescence intensity and photothermal conversion efficiency (e.g., 43.7% for 808 nm laser) .
  • Mechanistic studies : Time-resolved fluorescence spectroscopy quantifies radiative/non-radiative decay pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Reactant of Route 2
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole

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